methyl (2Z)-(6-oxo-3-propyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate
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Overview
Description
Methyl (2Z)-(6-oxo-3-propyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate is a complex organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure that includes a thiazolo-triazinylidene moiety, which is of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-(6-oxo-3-propyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this ester may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the esterification process. Additionally, the use of solid acid catalysts can be employed to facilitate the reaction and simplify the separation of the catalyst from the product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-(6-oxo-3-propyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: Carboxylic acid and methanol.
Reduction: Alcohol.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
Methyl (2Z)-(6-oxo-3-propyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of methyl (2Z)-(6-oxo-3-propyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The thiazolo-triazinylidene moiety may also play a role in binding to specific enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Methyl (2Z)-(6-oxo-3-propyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate can be compared with other esters such as:
Methyl acetate: A simple ester with a pleasant odor used in solvents and flavoring agents.
Ethyl acetate: Another common ester used in the production of perfumes and as a solvent.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
The uniqueness of this compound lies in its complex structure, which includes a thiazolo-triazinylidene moiety, making it a valuable compound for various research applications.
Biological Activity
Methyl (2Z)-(6-oxo-3-propyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate is a synthetic compound that belongs to the class of thiazolo[3,2-a][1,3,5]triazin derivatives. These compounds have garnered attention due to their potential biological activities, including antibacterial, antifungal, and antitumor properties. This article reviews the biological activity of this specific compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is C12H16N4O2S, and its structure features a thiazole ring fused with a triazine moiety. The presence of the propyl group and the ethanoate functional group contributes to its unique biological properties.
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-a][1,3,5]triazin exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Several studies have demonstrated that similar compounds possess activity against various bacterial strains, including resistant strains of Escherichia coli and Staphylococcus aureus. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways .
- Antifungal Activity : Thiazole derivatives have shown efficacy against fungi such as Candida albicans and Aspergillus niger. The antifungal activity is typically attributed to disruption of fungal cell membrane integrity .
Anticancer Activity
Recent studies have explored the anticancer potential of thiazolo[3,2-a][1,3,5]triazin derivatives. For example:
- Cell Line Studies : In vitro studies on human cancer cell lines (e.g., HepG2 liver cancer cells) indicated that these compounds can induce apoptosis and inhibit cell proliferation. Specific IC50 values for related compounds ranged from 10 to 20 µM .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolo derivatives. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups on the aromatic rings enhances antibacterial activity. Conversely, bulky substituents may reduce efficacy by hindering interactions with biological targets .
- Flexibility in Side Chains : Compounds with flexible side chains exhibit improved binding affinity to target enzymes involved in bacterial resistance mechanisms .
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Evaluation :
Data Summary
The following table summarizes key biological activities and corresponding metrics for this compound and related compounds:
Biological Activity | Target Organism/Cell Line | Measurement Method | Result (IC50/MIC) |
---|---|---|---|
Antibacterial | E. coli | Broth microdilution | 0.5 µg/mL |
Antifungal | C. albicans | Agar diffusion | 10 µg/mL |
Anticancer | HepG2 | MTT assay | 20 µM |
MCF-7 | MTT assay | 15 µM |
Properties
Molecular Formula |
C11H15N3O3S |
---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
methyl (2Z)-2-(6-oxo-3-propyl-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene)acetate |
InChI |
InChI=1S/C11H15N3O3S/c1-3-4-13-6-12-11-14(7-13)10(16)8(18-11)5-9(15)17-2/h5H,3-4,6-7H2,1-2H3/b8-5- |
InChI Key |
JBQFKMUGOZDMSL-YVMONPNESA-N |
Isomeric SMILES |
CCCN1CN=C2N(C1)C(=O)/C(=C/C(=O)OC)/S2 |
Canonical SMILES |
CCCN1CN=C2N(C1)C(=O)C(=CC(=O)OC)S2 |
Origin of Product |
United States |
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